(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane

HIV protease inhibitor synthesis diastereoselectivity chlorohydrin intermediate

The compound (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane, also named erythro Cbz-phenylalanyl chlorohydrin or Benzyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, is a chiral β-chlorohydrin with the molecular formula C₁₈H₂₀ClNO₃ and a molecular weight of 333.81 g/mol. It belongs to the class of N-protected aminoalkyl chlorohydrins that serve as pivotal intermediates in the synthesis of hydroxyethylamine-based HIV protease inhibitors.

Molecular Formula C18H20ClNO3
Molecular Weight 333.8 g/mol
CAS No. 128018-43-9
Cat. No. B144975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane
CAS128018-43-9
Molecular FormulaC18H20ClNO3
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(CCl)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H20ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1
InChIKeyYNJAOKKAXVGEIH-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane (CAS 128018-43-9): Procurement-Relevant Identity and Class Positioning


The compound (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane, also named erythro Cbz-phenylalanyl chlorohydrin or Benzyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, is a chiral β-chlorohydrin with the molecular formula C₁₈H₂₀ClNO₃ and a molecular weight of 333.81 g/mol [1]. It belongs to the class of N-protected aminoalkyl chlorohydrins that serve as pivotal intermediates in the synthesis of hydroxyethylamine-based HIV protease inhibitors [2]. The (2S,3S) configuration defines the erythro diastereomer, which is the stereoisomer required for constructing clinically relevant protease inhibitors such as Nelfinavir and related drug candidates [3].

Why Generic Substitution of (2S,3S)-Cbz-Phenylalanyl Chlorohydrin (CAS 128018-43-9) Fails: A Stereochemical and Protective-Group Rationale


Within the family of phenylalanyl chlorohydrins, the (2S,3S)-Cbz derivative cannot be replaced by simple analogy without compromising synthetic outcomes. The erythro configuration (2S,3S) is mandatory for the correct stereochemistry of downstream hydroxyethylamine isosteres; the threo diastereomer (2R,3S, CAS 183255-96-1) yields the wrong relative configuration at the critical alcohol-bearing carbon [1]. Furthermore, the Cbz (benzyloxycarbonyl) protecting group offers orthogonal deprotection chemistry (hydrogenolysis) that is incompatible with acid-labile Boc protection, dictating which synthetic routes are viable [2]. The chlorohydrin moiety itself provides a reactive handle for epoxide formation; direct procurement of the epoxide (CAS 128018-44-0) precludes chlorohydrin-specific transformations required in certain telescoped processes [3].

Product-Specific Quantitative Evidence Guide: (2S,3S)-Cbz-Phenylalanyl Chlorohydrin (CAS 128018-43-9) Versus Key Comparators


Erythro Diastereoselectivity of Chlorohydrin Formation: (2S,3S)-Cbz Versus Threo (2R,3S)-Cbz (CAS 183255-96-1)

In the synthesis of Telinavir (SC-52151), reduction of N-Cbz-L-phenylalaninyl chloromethyl ketone with NaBH₄ yields a 1:3 mixture of diastereomeric chlorohydrins, with the undesired isomer predominating. The required (2S,3S)-erythro isomer (III, CAS 128018-43-9) was isolated by recrystallization from ethyl acetate-hexane [1]. This contrasts with the lithium carbenoid methodology of Beaulieu et al., where enantiomerically pure N,N-dibenzyl-α-amino aldehydes react with (chloromethyl)lithium to give predominantly erythro aminoalkyl epoxides, which upon HCl treatment yield crystalline (2S,3S)-chlorohydrin hydrochlorides in 32–56% overall yield and high isomeric purity [2].

HIV protease inhibitor synthesis diastereoselectivity chlorohydrin intermediate

Protective Group Orthogonality: Cbz (CAS 128018-43-9) Versus Boc-Protected Analog (CAS 165727-45-7)

The Cbz group in the target compound can be removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc analog (tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, CAS 165727-45-7) requires acidic conditions (TFA or HCl) for deprotection . This distinction is critical in multi-step syntheses where acid-sensitive functionality is present. The Cbz analog also exhibits a calculated LogP of 3.33 and polar surface area (PSA) of 62.05 Ų, compared to lower polarity for the Boc analog, affecting chromatographic purification and solubility profiles [1]. In the Beaulieu protocol, Cbz-protected chlorohydrins are specifically converted to Boc-protected epoxides after hydrogenolytic N-deprotection and re-protection, demonstrating the synthetic utility of the Cbz group as a temporary protecting group [2].

protecting group strategy hydrogenolysis orthogonal deprotection

Chlorohydrin-to-Epoxide Interconversion: Cbz-Chlorohydrin (128018-43-9) as a Dual-Purpose Intermediate Versus the Pre-Formed Epoxide (128018-44-0)

The Cbz-chlorohydrin (128018-43-9) serves as the immediate precursor to (2S,3S)-1,2-epoxy-3-(Cbz-amino)-4-phenylbutane (CAS 128018-44-0) via base-induced ring closure. The epoxide is commercially available with reported stereochemical purity >99% ee . However, the chlorohydrin offers two advantages over direct epoxide procurement: (a) it can be stored and shipped as a stable crystalline solid (predicted mp from structural analogs), whereas the epoxide is more reactive and prone to ring-opening; (b) the chlorohydrin can be telescoped without isolation of the epoxide, directly forming the hydroxyethylamine core upon nucleophilic opening with amines [1]. In the Nelfinavir synthesis, the erythro chlorohydrin, obtained in 99% de via enzymatic reduction of an α-chloroketone, was directly converted to the active pharmaceutical ingredient without isolation of the intermediate epoxide [2].

synthetic intermediate epoxide formation stereochemical fidelity

Crystal Structure and Intermolecular Hydrogen Bonding: (2S,3S)-Cbz Versus (2R,3S)-Boc Diastereomer Pair

Although direct crystal structure data for the Cbz derivative (128018-43-9) are not reported, the closely related Boc-protected diastereomeric pair, (2S,3S)-Boc-ACHPB and (2R,3S)-Boc-ACHPB, has been characterized by single-crystal X-ray diffraction [1]. SS-Boc-ACHPB crystallizes in the monoclinic space group P2₁, while RS-Boc-ACHPB crystallizes in orthorhombic P2₁2₁2₁. In SS-Boc-ACHPB, the aromatic ring is positioned to avoid repulsive interaction with the hydroxyl group, whereas in RS-Boc-ACHPB, the aromatic ring is situated away from the tert-butoxycarbonylamino group, engaging instead in intermolecular hydrophobic interactions. The intermolecular hydrogen-bonding network is fundamentally different between the two diastereomers [1]. By analogy, the (2S,3S)-Cbz chlorohydrin is expected to exhibit a distinct crystal packing and solubility profile compared to its threo counterpart (CAS 183255-96-1), with the Cbz benzyl group potentially engaging in additional π–π stacking interactions.

crystallography intermolecular interactions solid-state properties

Best Research and Industrial Application Scenarios for (2S,3S)-Cbz-Phenylalanyl Chlorohydrin (CAS 128018-43-9)


Synthesis of Hydroxyethylamine-Based HIV Protease Inhibitors (Nelfinavir, Telinavir Class)

The (2S,3S)-Cbz chlorohydrin is the direct precursor to the erythro aminoalkyl epoxide that constitutes the core warhead of hydroxyethylamine isostere-based HIV protease inhibitors. In the Nelfinavir synthesis, enzymatic reduction of the corresponding α-chloroketone with P2-C02 afforded the key erythro chlorohydrin in 99% de, which was elaborated to the final drug without epoxide isolation [1]. For Telinavir (SC-52151), the (2S,3S)-Cbz chlorohydrin was the required diastereomer, obtained after separation from a 1:3 erythro:threo NaBH₄ reduction mixture [2].

Impurity Reference Standard for Sacubitril Drug Substance and Formulated Product

This compound is designated as Sacubitril Impurity 82 and is supplied with detailed characterization data compliant with regulatory guidelines. It serves analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filing requirements for Sacubitril-containing drug products [3]. Procurement of authenticated, characterized material supports regulatory traceability against pharmacopeial standards (USP or EP).

Chiral Building Block for Peptidomimetic and Protease Inhibitor Library Synthesis

The defined (2S,3S) stereochemistry and the orthogonal Cbz protecting group make this chlorohydrin a versatile scaffold for constructing libraries of peptidomimetics. The chlorohydrin can be converted to diverse hydroxyethylamine, diaminoalcohol, and aminoepoxide derivatives via nucleophilic displacement or epoxide ring-opening with nitrogen, oxygen, or sulfur nucleophiles [4]. The Cbz group permits selective deprotection under neutral hydrogenolysis conditions, enabling sequential functionalization strategies not possible with acid-labile protecting groups.

Quote Request

Request a Quote for (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.